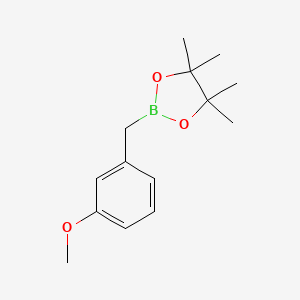

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

Molecular Geometry and Bonding Analysis

The molecular framework of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits a complex three-dimensional arrangement centered around a boron atom that adopts tetrahedral coordination geometry. The compound possesses the molecular formula C₁₄H₂₁BO₃ with a molecular weight of 248.13 grams per mole, establishing it as a moderately sized organoboron species. The central structural motif consists of a six-membered dioxaborolane ring system where the boron atom forms covalent bonds with two oxygen atoms, creating a cyclic pinacol ester framework that provides enhanced stability compared to free boronic acids.

The boron-carbon bond length in this compound represents a critical structural parameter that influences both its chemical reactivity and physical properties. Based on crystallographic studies of related pinacol boronate esters, the boron-carbon bond distance typically ranges from 1.56 to 1.61 Angstroms, reflecting the sp³ hybridization state of the boron center. The tetrahedral geometry around boron results from the coordination of two oxygen atoms from the pinacol moiety and the benzyl carbon, with the fourth coordination site occupied by a methyl group or hydrogen depending on the specific bonding arrangement.

The 3-methoxybenzyl substituent introduces additional conformational complexity through its aromatic ring system and methoxy functional group. The aromatic ring adopts a planar configuration, while the methoxy group can rotate around the carbon-oxygen bond, creating multiple low-energy conformational states. The benzyl carbon-boron linkage allows for rotational freedom around this bond axis, contributing to the overall conformational flexibility of the molecule.

The pinacol ester framework contributes significantly to the molecular stability through the formation of a six-membered ring containing boron. This cyclic arrangement reduces the susceptibility of the boron center to nucleophilic attack and hydrolysis compared to free boronic acids, making the compound more suitable for synthetic applications and analytical characterization. The four methyl groups attached to the pinacol backbone provide steric protection around the boron center while maintaining the tetrahedral coordination geometry essential for the compound's stability.

Propiedades

IUPAC Name |

2-[(3-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-7-6-8-12(9-11)16-5/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWMYAHTUICUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465147 | |

| Record name | 2-[(3-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797762-23-3 | |

| Record name | 2-[(3-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The compound can be synthesized by coupling a 3-methoxybenzyl halide or related electrophile with a boron reagent, typically a boronic acid or boronate ester precursor, under controlled conditions. The key steps often include:

- Preparation of the benzyl electrophile (e.g., benzyl chloride or bromide)

- Formation of the boronic acid intermediate

- Conversion of boronic acid to the pinacol boronate ester (dioxaborolane ring)

- Purification and characterization

Preparation of the Benzyl Electrophile

A common approach to obtain the benzyl halide involves conversion of the corresponding benzyl alcohol:

Procedure: The benzyl alcohol (3-methoxybenzyl alcohol) is treated with thionyl chloride (SOCl2) in anhydrous conditions, often in dichloromethane (CH2Cl2) with a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C to room temperature. This converts the alcohol to the benzyl chloride with high efficiency.

Workup: The reaction mixture is quenched with saturated sodium bicarbonate solution, extracted with dichloromethane, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield the benzyl chloride as a colorless oil.

Synthesis of Boronic Acid Intermediate

The boronic acid intermediate, 2-(3-methoxybenzyl)boronic acid, can be prepared via lithiation and boronation steps:

Lithiation: The benzyl chloride is treated with a strong base such as n-butyllithium at very low temperatures (e.g., –100 °C) in an inert atmosphere (argon or nitrogen) to generate the benzyl lithium intermediate.

Boronation: Trimethyl borate (B(OMe)3) is then added to the reaction mixture at low temperature. After stirring, the reaction is quenched with hydrochloric acid to afford the boronic acid.

Isolation: The aqueous layer is extracted with an organic solvent, dried, and concentrated to yield the crude boronic acid, which can be used directly in the next step.

Formation of the Pinacol Boronate Ester (Dioxaborolane)

The boronic acid is converted to the pinacol boronate ester by reaction with pinacol:

Procedure: The boronic acid is dissolved in dry dichloromethane, and anhydrous magnesium sulfate and pinacol are added. The mixture is stirred under inert atmosphere at room temperature for an extended period (e.g., 16 hours).

Workup: The reaction mixture is filtered to remove solids, and the filtrate is concentrated under reduced pressure. The crude product is purified by vacuum distillation or chromatography to isolate the pure 2-(3-methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless liquid or solid.

Alternative Synthetic Routes and Optimization

Organometallic Coupling: Organoboronates can be prepared from organoboronic acids and benzyl halides in the presence of ligands and catalysts (e.g., TMEDA or phosphines) in toluene at elevated temperatures (around 60 °C) for 12 hours. This method allows direct coupling of benzyl chloride derivatives with boron reagents to form the pinacol boronate ester.

Reaction Conditions Optimization: Studies have shown that choice of ligand, solvent, and temperature significantly affects yield and purity. For example, using TMEDA as a ligand and toluene as solvent under argon atmosphere improves the coupling efficiency.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzyl chloride formation | Benzyl alcohol, SOCl2, DMF, CH2Cl2 | 0 °C to RT | 1 hour | High | Purified by silica gel chromatography |

| Boronic acid synthesis | Benzyl chloride, n-BuLi, B(OMe)3, HCl quench | –100 °C to RT | ~1.5 hours | Quantitative (crude) | Low temp critical for lithiation |

| Pinacol ester formation | Boronic acid, pinacol, MgSO4, CH2Cl2 | RT | 16 hours | ~89 | Purified by vacuum distillation |

| Organometallic coupling (alt.) | Benzyl chloride, organoboronic acid, ligand, toluene | 60 °C | 12 hours | Variable | Ligand choice critical for yield |

Research Findings and Notes

The lithiation-boronation method provides high selectivity and yields for the boronic acid intermediate but requires careful temperature control and inert atmosphere to avoid side reactions.

Conversion to the pinacol ester stabilizes the boronic acid and facilitates purification and handling, as the ester is more stable and less prone to oxidation or hydrolysis.

Alternative coupling methods using catalytic systems allow direct synthesis from benzyl chlorides but require optimization of ligands and solvents to maximize yield.

Purification typically involves silica gel chromatography or vacuum distillation, with attention to moisture exclusion to maintain product integrity.

Aplicaciones Científicas De Investigación

Organic Synthesis

Boronic Acids and Esters : The compound functions as a versatile building block in organic synthesis due to its boron atom, which can form covalent bonds with various nucleophiles. It is particularly useful in:

- Suzuki Coupling Reactions : This compound can participate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. The presence of the methoxy group enhances the reactivity of the aryl halide .

- Synthesis of Complex Molecules : It serves as a precursor for the synthesis of complex organic molecules in pharmaceutical chemistry. Its ability to undergo functionalization allows for the creation of diverse chemical libraries .

Medicinal Chemistry

Anticancer Agents : Research has shown that boron-containing compounds can exhibit anticancer properties. The incorporation of this compound into drug design has led to the development of potential therapeutic agents targeting cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Drug Delivery Systems : The compound's unique structure allows it to be used in drug delivery systems where boron can enhance the solubility and stability of drugs. This is particularly relevant in designing targeted therapies that require precise delivery mechanisms .

Material Science

Polymer Chemistry : The compound can be utilized as a cross-linking agent in polymer synthesis. Its ability to form stable bonds with various substrates makes it suitable for creating high-performance materials with tailored properties .

Nanotechnology : In nanomaterials research, this compound has been explored for its potential to modify surfaces and enhance the properties of nanoparticles used in catalysis and sensing applications .

Case Studies

Mecanismo De Acción

The compound exerts its effects primarily through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The mechanism involves:

Oxidative Addition: The palladium catalyst forms a complex with the halide substrate.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The final product is released, regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional differences between 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related dioxaborolane derivatives are highlighted below:

Positional Isomerism: Meta vs. Para Substitution

- 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane The para-methoxy isomer (4-position) exhibits a 83% synthesis yield under UiO-Co catalysis . Electronic effects differ: The para-methoxy group provides stronger resonance donation to the benzene ring, slightly reducing the boron center’s electrophilicity compared to the meta isomer.

Halogenated and Alkyl-Substituted Derivatives

- 2-(5-Chloro-2-methylphenyl)- and 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Lower yields (26%) due to steric clashes and competing isomer formation during synthesis . Chlorine’s electron-withdrawing effect increases the boron center’s Lewis acidity, favoring transmetalation in cross-coupling reactions.

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Electron-Withdrawing Substituents

- 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane

Heterocyclic and Sterically Bulky Derivatives

4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane

TipBpin (2-(2,4,6-Triisopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Key Data Tables

Table 2: Electronic and Steric Effects

| Compound | Substituent | Electronic Effect | Steric Effect | Application Example |

|---|---|---|---|---|

| 2-(3-Methoxybenzyl)-dioxaborolane | 3-methoxybenzyl | Moderate resonance donation | Moderate bulk | Cross-coupling reactions |

| 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-dioxaborolane | 3-methylsulfonyl | Strong electron withdrawal | Low bulk | High-reactivity couplings |

| TipBpin | 2,4,6-triisopropyl | Weak electronic perturbation | Extreme bulk | Sterically hindered systems |

Actividad Biológica

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 797762-23-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₂₁BO₃

- Molecular Weight : 248.13 g/mol

- Structure : Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may act as a selective inhibitor in cellular signaling pathways. Notably, it has been studied for its role in modulating protein kinases involved in cell cycle regulation and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific kinases that are crucial in the proliferation of cancer cells. For instance:

- Inhibition of PKMYT1 : A study demonstrated that derivatives of this compound could selectively inhibit PKMYT1 (a kinase involved in cell cycle regulation), with a notable IC50 value indicating effective inhibition in vitro .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The results suggest that the compound exhibits dose-dependent cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| HeLa (Cervical) | 8.3 |

| A549 (Lung) | 12.0 |

These findings indicate a promising profile for further development as an anticancer therapeutic agent.

Study on Selectivity and Efficacy

A comprehensive study explored the selectivity of this compound against various kinases. The results indicated that while it inhibited PKMYT1 effectively, it showed lower affinity towards other kinases such as WEE1 and CDK1. This selectivity is crucial for minimizing side effects associated with broader kinase inhibitors .

In Vivo Studies

In vivo studies using mouse models have demonstrated that treatment with this compound resulted in significant tumor regression without major toxicity. These studies are essential for understanding the pharmacokinetics and biodistribution of the compound.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is synthesized via a two-step protocol common to dioxaborolanes:

- Step 1: React 3-methoxybenzylmagnesium bromide with boron trifluoride etherate to form the boronic acid intermediate.

- Step 2: Treat the intermediate with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions, typically in THF or dichloromethane, to form the dioxaborolane ring. Purification is achieved via column chromatography (hexanes/ethyl acetate, 4:1) or recrystallization. Yield optimization requires strict moisture exclusion .

Table 1: Representative Yields for Similar Dioxaborolanes

| Substituent | Solvent System | Yield (%) | Reference |

|---|---|---|---|

| 5-Fluoro-2-methoxyphenyl | Hexanes/EtOAc | 72 | |

| 3-Fluoro-4-(methoxymethoxy)phenyl | THF | 65 |

Q. How is this compound characterized to confirm structural integrity?

Standard characterization includes:

- NMR Spectroscopy: , , and NMR to confirm substituent integration and boron environment. For example, NMR typically shows a peak near 30 ppm for dioxaborolanes .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).

- X-ray Crystallography: For unambiguous confirmation (if crystalline) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key reagent in:

- Suzuki-Miyaura Cross-Coupling: Forms biaryl bonds in pharmaceutical intermediates.

- Directed C-H Borylation: Introduces boron handles for late-stage functionalization.

- Polymer Chemistry: Modifies electronic properties of conjugated polymers .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence reactivity in cross-coupling reactions?

The methoxy group enhances electron density at the benzene ring, accelerating oxidative addition in palladium-catalyzed reactions. However, steric hindrance from the 3-methoxybenzyl group may reduce coupling efficiency compared to less bulky analogs (e.g., 4-methoxy derivatives). Comparative studies with fluorinated analogs (e.g., 2-(3,4-Difluorobenzyl)-...) show reduced electronic activation but improved steric accessibility .

Table 2: Reaction Rate Comparison (Suzuki-Miyaura)

| Substituent | k (Ms) | Catalyst System |

|---|---|---|

| 3-Methoxybenzyl | 0.45 | Pd(PPh) |

| 3,4-Difluorobenzyl | 0.78 | Pd(dppf)Cl |

Q. What strategies mitigate hydrolysis of the dioxaborolane ring during storage?

Hydrolysis is minimized by:

Q. How can contradictory literature data on catalytic efficiency be resolved?

Discrepancies often arise from:

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) accelerate hydrolysis, reducing effective boron concentration.

- Base Selection: Strong bases (CsCO) improve coupling yields but may degrade sensitive substrates.

- Catalyst Purity: Trace ligands (e.g., PPh) in commercial Pd sources can alter reaction pathways. Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized catalysts) are critical .

Q. What advanced techniques optimize regioselectivity in C-H borylation using this compound?

Regioselectivity is enhanced via:

- Directing Groups: Pyridine or carbonyl moieties guide boron insertion.

- Ligand Design: Bulky ligands (e.g., dtbpy) favor para over ortho borylation.

- Temperature Control: Lower temperatures (–20°C) reduce kinetic competition between sites .

Methodological Recommendations

- Reaction Optimization: Screen Pd catalysts (e.g., Pd(OAc), PdCl(dppf)) and bases (KPO, NaCO) in anhydrous THF/toluene mixtures.

- Analytical Workflow: Combine NMR (if fluorinated analogs are used) with LC-MS for real-time reaction monitoring.

- Safety Protocols: Handle boronates in fume hoods due to potential boronic acid release upon hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.